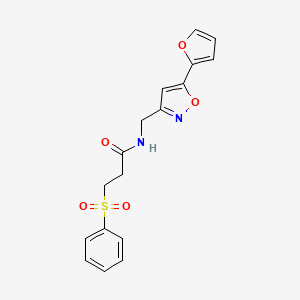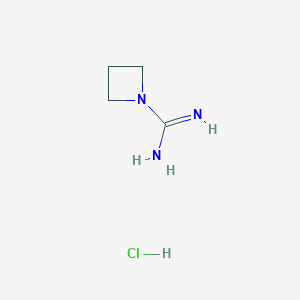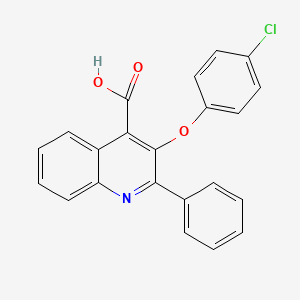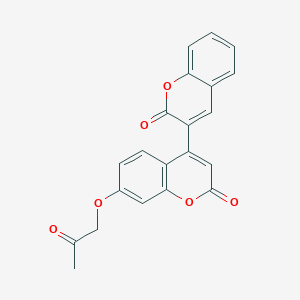
4-(2-Oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one, also known as OC-1, is a synthetic compound that has been widely used in scientific research due to its unique properties. OC-1 belongs to the class of coumarin derivatives and has been found to possess a wide range of biological activities.
Scientific Research Applications
1. Complex Formation and Biological Activity
Chromone-based Schiff bases, closely related to 4-(2-Oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one, have been used to synthesize Pd(II) complexes. These complexes exhibited notable antimicrobial activity against several bacterial and fungal microorganisms. Additionally, they showed antioxidant activity and the ability to cleave plasmid DNA, indicating potential uses in biochemical and medical research (Kavitha & Reddy, 2016).
2. Structural Transformations
Studies on 4-oxo-4H-chromene-3-carbaldehyde, a structurally related compound, reveal transformations in the presence of pentacarbonyliron and HMPA, leading to various chromen-4-one derivatives. These transformations have been characterized through spectral methods and X-ray analysis, contributing to the understanding of chromone chemistry (Ambartsumyan et al., 2012).
3. Nickel and Zinc Complexes
Ni(II) and Zn(II) complexes have been synthesized using tridentate 3-formyl chromone Schiff bases. These complexes were studied for their antimicrobial, antioxidant, and nematicidal activities. They also demonstrated significant DNA cleavage activity, which is crucial for understanding interactions at the molecular level (Kavitha & Laxma Reddy, 2014).
4. Phototransformation Studies
Research on 2-substituted 4H-chromen-4-ones under photolysis conditions provided insights into their structural changes. Such studies are important for understanding the behavior of chromone derivatives under varying environmental conditions, which could have implications in photodynamic therapy and photochemistry (Fredenhagen & Séquin, 1983).
5. Synthesis Techniques
Efficient synthesis methods for chromone derivatives have been developed. These methods are critical for producing chromone-based compounds, which could be utilized in various chemical and pharmaceutical applications (Bevan, Ellis, & Wilson, 1981).
properties
IUPAC Name |
4-(2-oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-12(22)11-25-14-6-7-15-16(10-20(23)26-19(15)9-14)17-8-13-4-2-3-5-18(13)27-21(17)24/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKHVNPZRWMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

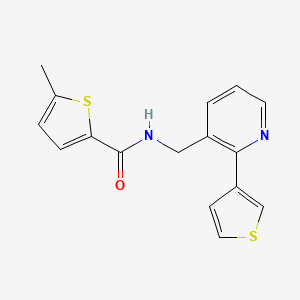
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2463532.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2463534.png)
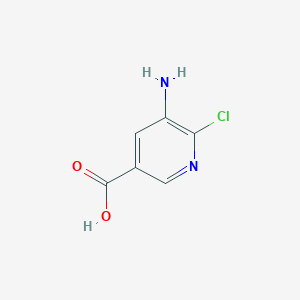
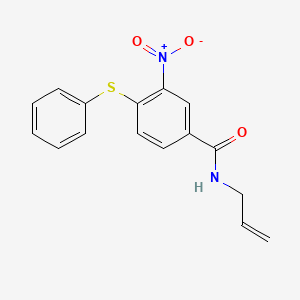
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2463545.png)
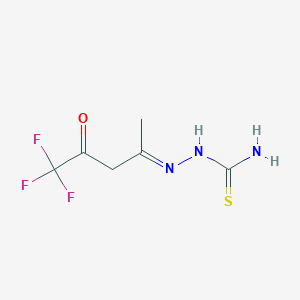
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)
